Balanced Potency-Selectivity Profile vs. High-Potency UK-371804: ZK824190 Offers Moderate uPA Affinity with Distinct Pharmacological Window
ZK824190 hydrochloride exhibits a balanced potency-selectivity profile that differs fundamentally from the high-potency, ultra-selective comparator UK-371804. ZK824190 inhibits human uPA with an IC50 of 237 nM, demonstrating moderate selectivity over tPA (6.8-fold) and plasmin (7.8-fold) [1]. In contrast, UK-371804 displays substantially higher intrinsic potency (Ki = 10 nM) and far greater selectivity margins (4000-fold vs. tPA; 2700-fold vs. plasmin) . This ~20-fold difference in uPA affinity and ~500- to 600-fold difference in selectivity ratios indicates that ZK824190 occupies a distinct pharmacological space — less potent enzymatic inhibition combined with narrower selectivity windows — which may confer differential in vivo effects on the plasminogen activation cascade compared to ultra-selective agents [1].
| Evidence Dimension | uPA inhibitory potency and selectivity vs. tPA/plasmin |
|---|---|
| Target Compound Data | uPA IC50 = 237 nM; tPA IC50 = 1600 nM; plasmin IC50 = 1850 nM; selectivity ratio uPA:tPA = 6.8; uPA:plasmin = 7.8 |
| Comparator Or Baseline | UK-371804: Ki (uPA) = 10 nM; selectivity 4000-fold vs. tPA, 2700-fold vs. plasmin |
| Quantified Difference | UK-371804 is ~24× more potent against uPA (based on Ki vs. IC50 comparison); selectivity margins differ by ~500× to 600× |
| Conditions | Human recombinant uPA, tPA, and plasmin enzyme inhibition assays (biochemical) |
Why This Matters
The lower absolute potency and narrower selectivity of ZK824190 may be advantageous for applications where complete uPA blockade is undesirable or where partial modulation of the fibrinolytic system is the experimental objective.
- [1] Islam I, et al. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis. Bioorg Med Chem Lett. 2018 Nov 1;28(20):3372-3375. View Source
